

Application Notes and Protocols: Functionalizing Hydrogels with DBCO-N-bis(PEG4-acid)

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Compound of Interest

Compound Name: DBCO-N-bis(PEG4-acid)

Cat. No.: B13721833

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Introduction

Hydrogels are highly versatile biomaterials with applications spanning tissue engineering, drug delivery, and 3D cell culture. Their efficacy is often enhanced by functionalization with bioactive molecules. **DBCO-N-bis(PEG4-acid)** is a heterobifunctional crosslinker that offers a robust method for incorporating desired functionalities into hydrogel networks. This molecule features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and two carboxylic acid groups for covalent attachment to amine-containing polymers.^{[1][2]}

The DBCO moiety enables strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds with high efficiency and specificity under mild, aqueous conditions, making it ideal for use with sensitive biological molecules.^{[3][4]} The two carboxylic acid groups can form stable amide bonds with primary amines present on hydrogel backbones (e.g., gelatin, chitosan, or amine-modified synthetic polymers) or on bioactive molecules to be tethered to the hydrogel.^{[4][5]} The polyethylene glycol (PEG4) spacers enhance water solubility and minimize steric hindrance.^{[3][5]} This dual functionality allows for either crosslinking of amine-containing polymers to form a hydrogel network or for the stable incorporation of two amine-containing molecules.

Core Applications

- **Hydrogel Crosslinking:** The two carboxylic acid groups can react with amine groups on two different polymer chains, effectively crosslinking them to form a hydrogel. The pendant DBCO group is then available for subsequent functionalization via click chemistry.
- **Bio-functionalization:** Covalently attaching amine-containing biomolecules, such as peptides (e.g., RGD), growth factors, or enzymes, to the hydrogel backbone to enhance cellular interaction and therapeutic efficacy.[\[6\]](#)
- **Drug Delivery:** Conjugating amine-containing drugs or drug carriers to the hydrogel for controlled and sustained release.[\[7\]](#)
- **Surface Modification:** Modifying the surface of pre-formed hydrogels to introduce specific functionalities for biosensing or cell adhesion studies.[\[5\]](#)[\[8\]](#)

Data Presentation

Table 1: Physicochemical Properties of **DBCO-N-bis(PEG4-acid)**

Property	Value
Molecular Formula	C ₃₀ H ₃₆ N ₂ O ₈ (example for a related compound)
Molecular Weight	552.6 g/mol (example for a related compound) [5]
Appearance	Light yellow oil or solid [5]
Solubility	Soluble in organic solvents (DMSO, DMF, DCM) [5]
Storage Conditions	-20°C, desiccated [5]

Table 2: Recommended Reaction Conditions for Hydrogel Functionalization

Reaction Step	Recommended Buffers	pH Range	Key Considerations
Carboxylic Acid Activation & Amine Coupling	MES (2-(N-morpholino)ethanesulfonic acid)	4.5 - 6.0	Optimal for EDC/NHS activation.
Phosphate Buffered Saline (PBS)	7.2 - 7.5	Suitable for the amine coupling step.[4]	Widely compatible with biomolecules.[9]
Borate Buffer	8.0 - 8.5	Can also be used for amine coupling.[4]	
Copper-Free Click Reaction (SPAAC)	Phosphate Buffered Saline (PBS)	7.0 - 7.4	
HEPES Buffer	7.0 - 7.5	A non-amine containing buffer suitable for click chemistry.	

Experimental Protocols

Protocol 1: Hydrogel Crosslinking and Functionalization

This protocol describes the use of **DBCO-N-bis(PEG4-acid)** to crosslink an amine-containing polymer (e.g., amine-modified hyaluronic acid, gelatin) to form a hydrogel, which can then be functionalized with an azide-containing molecule.

Materials:

- Amine-containing polymer
- **DBCO-N-bis(PEG4-acid)**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS) or sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)

- Coupling Buffer (e.g., PBS, pH 7.4)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)[10]
- Azide-modified molecule of interest (e.g., Azide-PEG-RGD)
- Dialysis tubing (appropriate MWCO) or desalting columns

Procedure:

- Activation of Carboxylic Acids:
 - Dissolve **DBCO-N-bis(PEG4-acid)** in anhydrous DMF or DMSO to create a stock solution.
 - In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer to a concentration of 100 mM immediately before use.[8]
 - Add the **DBCO-N-bis(PEG4-acid)** solution to the amine-containing polymer solution in Coupling Buffer.
 - Add a 1.2 to 1.5-fold molar excess of EDC and NHS over the carboxylic acid groups of **DBCO-N-bis(PEG4-acid)**. [4][11]
 - Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[8]
- Hydrogel Formation (Crosslinking):
 - The activated **DBCO-N-bis(PEG4-acid)** will react with the primary amine groups on the polymer chains, leading to crosslinking and hydrogel formation.
 - The gelation time will depend on the concentration of the polymer, the crosslinker, and the reaction conditions. Monitor the gelation process by visual inspection (e.g., vial tilting) or rheology.[6][12]
- Purification:
 - Once the hydrogel is formed, immerse it in a large volume of PBS to allow unreacted reagents to diffuse out. Change the buffer several times over 24-48 hours.

- Functionalization via Click Chemistry:
 - Prepare a solution of the azide-modified molecule of interest in PBS.
 - Immerse the DBCO-functionalized hydrogel in this solution.
 - Allow the click chemistry reaction to proceed for 2-12 hours at room temperature or overnight at 4°C.[\[13\]](#)
 - Wash the hydrogel extensively with PBS to remove any unreacted azide-modified molecules.

Protocol 2: Conjugation of Amine-Containing Molecules to a Pre-formed Hydrogel

This protocol outlines the steps to first conjugate **DBCO-N-bis(PEG4-acid)** to an amine-containing molecule and then use this conjugate to functionalize a hydrogel that already contains azide groups.

Materials:

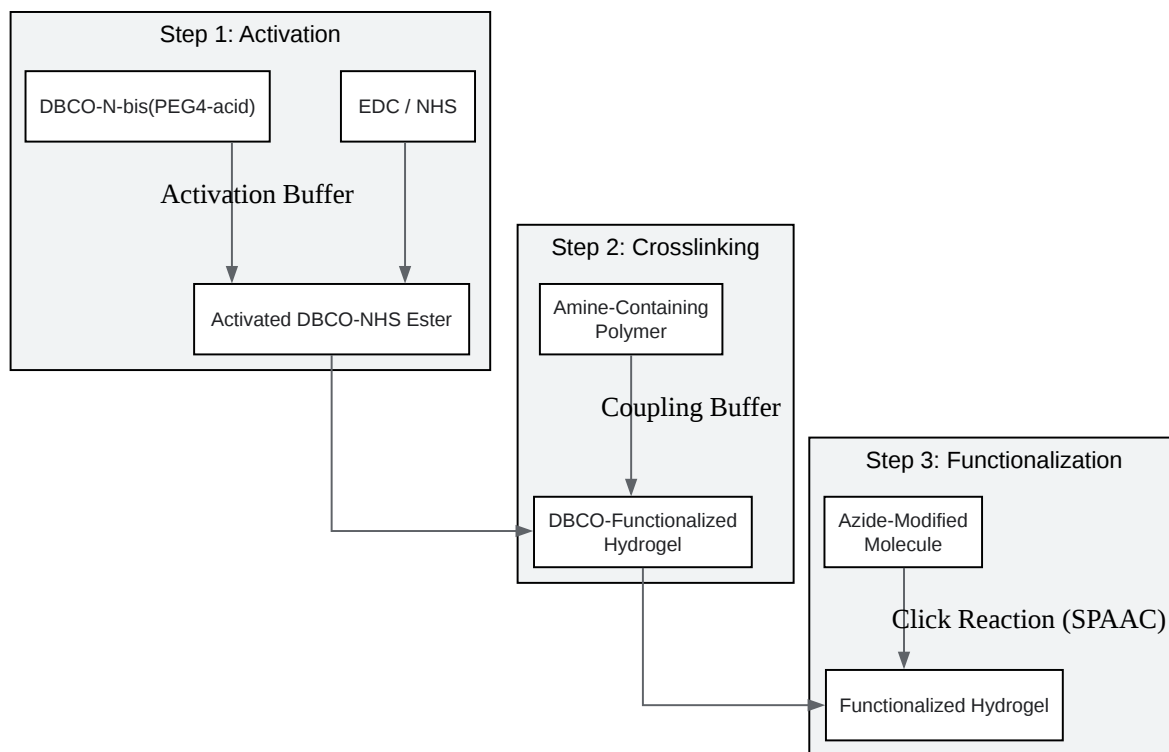
- Amine-containing molecule of interest
- **DBCO-N-bis(PEG4-acid)**
- EDC and NHS (or sulfo-NHS)
- Activation and Coupling Buffers
- Azide-functionalized hydrogel
- Reaction Buffer (e.g., PBS, pH 7.4)

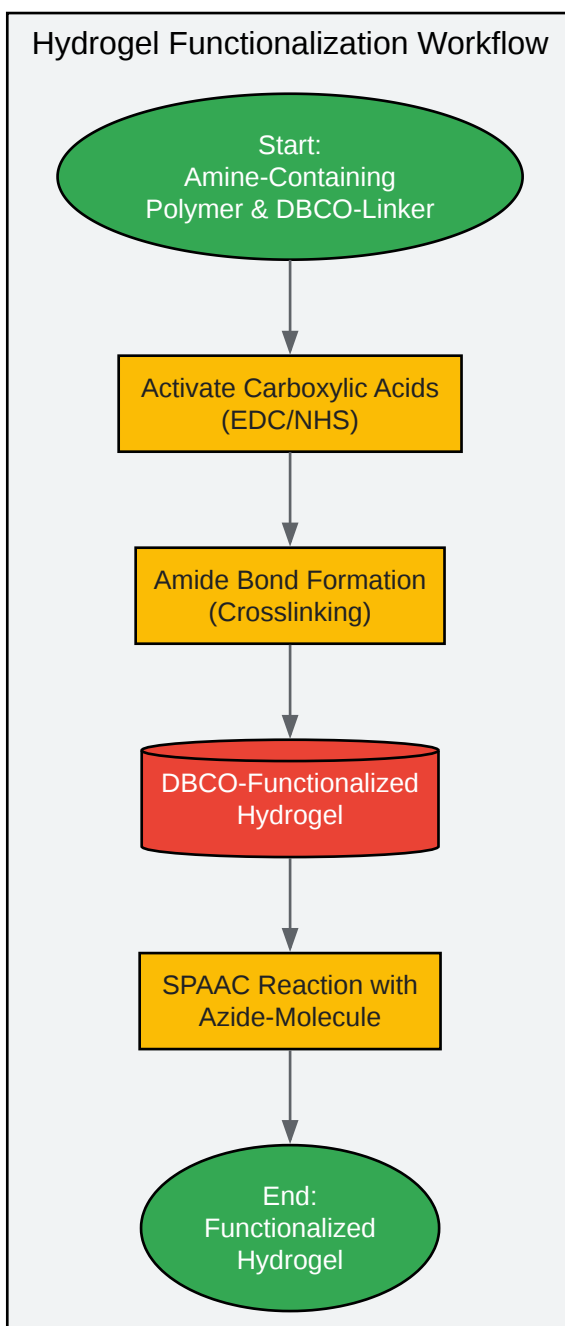
Procedure:

- Conjugation of **DBCO-N-bis(PEG4-acid)** to Amine-Containing Molecule:
 - Follow the carboxylic acid activation steps as described in Protocol 1, Step 1.

- Add the activated **DBCO-N-bis(PEG4-acid)** solution to the amine-containing molecule solution in Coupling Buffer. A molar excess of the linker may be required to ensure efficient conjugation.
- Incubate for 2 hours at room temperature or overnight at 4°C.[4]
- Quench the reaction by adding a quenching buffer.[10]
- Purify the DBCO-functionalized molecule using dialysis or a desalting column.[4]
- Functionalization of Azide-Containing Hydrogel:
 - Immerse the azide-functionalized hydrogel in a solution of the purified DBCO-functionalized molecule in Reaction Buffer.
 - Incubate for 4-12 hours at room temperature to allow the click reaction to occur.[14]
 - Wash the hydrogel thoroughly with PBS to remove non-covalently bound molecules.

Mandatory Visualizations





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